molecular formula C18H21NO4S B4669024 butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate

butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B4669024
M. Wt: 347.4 g/mol
InChI Key: ROCGPAVHAXEFPA-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO4S. It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group, a sulfonamide group, and a 4-methylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Esterification: The benzoic acid derivative is first esterified with butanol in the presence of a strong acid catalyst such as sulfuric acid to form butyl benzoate.

    Sulfonylation: The butyl benzoate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated product is treated with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: Contains a carboxylic acid group instead of a butyl ester, affecting its solubility and reactivity.

    Butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate: The presence of a chlorine atom alters its electronic properties and reactivity.

Uniqueness

Butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate is unique due to the combination of its butyl ester, sulfonamide, and 4-methylphenyl groups. This combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

butyl 4-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-4-13-23-18(20)15-7-9-16(10-8-15)19-24(21,22)17-11-5-14(2)6-12-17/h5-12,19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCGPAVHAXEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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